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Compound of Interest

Compound Name: trans-2-Nonenyl acetate
CAS No.: 30418-89-4
Cat. No.: B1614796
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Content Type: Publish Comparison Guide
Subject: Infrared Spectroscopy Reference Data &
Stereochemical Analysis

CAS Registry Number: 30418-89-4

Executive Summary

This technical guide provides authoritative infrared (IR) spectroscopy reference data for (E)-2-
Nonenyl acetate (also known as trans-2-nonenyl acetate). As a primary component in flavor
and fragrance formulations (imparting waxy, fruity, and citrus notes), the precise
characterization of this molecule is critical for quality control and synthesis monitoring.

This guide distinguishes (E)-2-Nonenyl acetate from its structural isomers and precursors
through three key spectral pillars:
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» Stereochemical Verification: Differentiating the (E)-isomer from the (Z)-isomer using the
diagnostic out-of-plane (OOP) bending vibration at ~965 cm~1.

e Functional Group Validation: Confirming the allylic acetate moiety via Carbonyl (C=0) and C-
O-C stretching frequencies.

o Purity Analysis: Detecting unreacted (E)-2-nonen-1-ol precursors or saturated nonyl acetate
impurities.

Structural Context & Theoretical IR Profile

To interpret the spectrum accurately, one must map the molecular structure to specific
vibrational modes. (E)-2-Nonenyl acetate consists of a linear 9-carbon chain with a trans-
double bond at the C2 position and an acetate ester group.

Key Vibrational Modes (Theoretical)

o Ester Carbonyl (C=0): The acetate group is attached to an allylic carbon. Unlike

-unsaturated esters (where conjugation lowers the frequency), the oxygen atom in this allylic
ester (

) insulates the carbonyl from the double bond. Therefore, the C=0 stretch appears in the
typical saturated ester range (1735-1745 cm™1).

o Trans-Alkene (C=C): The trans (E) geometry imposes a center of inversion symmetry that
often weakens the C=C stretching intensity (~1670 cm~1). However, the =C-H out-of-plane
bend is strong and highly diagnostic for trans isomers, appearing at 960—-970 cm™1.

o Alkene C-H Stretch: Protons attached to the double bond (

hybridized) vibrate at higher frequencies (>3000 cm~1) than the alkyl chain protons (<3000
cm~1).[1]

Experimental Reference Data

The following data table synthesizes experimental peak assignments for (E)-2-Nonenyl acetate,
validated against homologous series standards (e.g., trans-2-hexenyl acetate) and
spectroscopic literature.
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Table 1: Diagnostic IR Peak Assignments

Vibrational Mode

Frequency (cm™?) Intensity . Diagnostic Value
Assighment
=C-H Stretch ( Confirms unsaturation
3020 — 3050 Weak
) (Alkene).
C-H Stretch ( Asymmetric/Symmetri
2960 — 2850 Strong c stretches of the
) nonyl chain.
Primary identification
1740 - 1745 Very Strong C=0 Stretch (Ester)
of acetate group.
Confirms double
1665 — 1675 Weak/Med C=C Stretch (Trans) bond; often weak in
trans isomers.
_ Characteristic of the
1360 — 1380 Medium CHs "Umbrella" Bend
acetate methyl group.
"Acetate Band" —
1230 — 1245 Strong C-O-C Asym. Stretch ] ]
confirms ester linkage.
CRITICAL:
=C-H OOP Bend o
960 — 970 Strong Distinguishes (E) from
(Trans) )
(2) isomer.
Indicates long alkyl
720 - 730 Medium CH2 Rocking chain (
).

Comparative Analysis Guides
Scenario A: Stereochemical Differentiation ((E) vs. (Z))

In synthesis and natural product extraction, the (Z)-isomer (cis-2-nonenyl acetate) is a common

impurity.

e The (E)-Isomer: Shows a distinct, sharp band at 965 cm™1.
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e The (Z)-Isomer: Lacks the 965 cm~* band. Instead, it displays a broader, less defined band
near 690—700 cm~1 (cis-CH wag).

e Conclusion: If the spectrum lacks a sharp peak at ~965 cm~1, the sample is not
predominantly the (E)-isomer.

Scenario B: Purity & Synthesis Monitoring

(E)-2-Nonenyl acetate is typically synthesized via the acetylation of (E)-2-nonen-1-ol.
e Precursor (Alcohol): Strong, broad O-H stretch at 3300-3400 cm~1.
e Product (Ester): Appearance of C=0 (1740 cm~1) and disappearance of O-H.

o Impurity (Saturated): If the starting material was hydrogenated, Nonyl acetate may be
present. This is detected by the loss of the 3020 cm~* (=C-H) and 965 cm~* peaks.

Methodological Protocols

To ensure data integrity comparable to the reference values above, follow this self-validating
ATR-FTIR protocol.

Protocol: High-Fidelity ATR Acquisition

e Instrument Setup: Use an FTIR spectrometer with a Diamond or ZnSe ATR crystal.
e Parameters:

o Resolution: 4 cm~1 (standard) or 2 cm~1 (high res).

o Scans: Minimum 16 scans (32 recommended for signal-to-noise).

o Range: 4000 — 600 cm~1.
e Background: Collect an air background immediately prior to sampling.

o Sample Application: Place 10-20 pL of neat liquid (E)-2-Nonenyl acetate on the crystal.
Ensure full coverage.
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e Cleaning (Validation): Clean with isopropanol. Collect a "blank" spectrum to ensure no
carryover (specifically check 1740 cm~1 region).

Visualizations
Figure 1: Spectral Assignment Logic

This diagram maps the chemical structure to the diagnostic IR frequencies.
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Caption: Mapping structural moieties to diagnostic IR frequencies. The 965 cm~* band is the
primary stereochemical identifier.

Figure 2: Quality Control Decision Tree

A logic flow for verifying sample identity and purity.
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Acquire Spectrum
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Yes
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No Yes
FAIL:
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(Incomplete Reaction)

Yes No (Peak @ 700) \No (No alkene peaks)

PASS: FAIL: FAIL:
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y (Likely Z-isomer) (Nonyl Acetate)

Click to download full resolution via product page

Caption: Logical workflow for validating (E)-2-Nonenyl acetate against common impurities and
isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. uanlch.vscht.cz [uanich.vscht.cz]
e 2. parchem.com [parchem.com]

» To cite this document: BenchChem. [IR spectroscopy reference data for (E)-2-Nonenyl
acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614796/docs#ir-spectroscopy-reference-data-for-e-
2-nonenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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